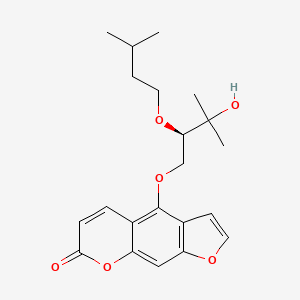
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” is a complex organic compound that belongs to the class of furobenzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” typically involves multi-step organic reactions. The process may start with the preparation of the furobenzopyran core, followed by the introduction of the hydroxy and butoxy substituents. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may exhibit interesting bioactivities such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to modulate specific biological pathways could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” include other furobenzopyran derivatives with different substituents. Examples may include:
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(2-methylbutoxy)butoxy)-, ®-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(4-methylbutoxy)butoxy)-, ®-
Uniqueness
The uniqueness of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” lies in its specific substituents, which may confer distinct chemical and biological properties. These properties could make it more effective in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
109151-07-7 |
|---|---|
Formule moléculaire |
C21H26O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[(2R)-3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H26O6/c1-13(2)7-9-25-18(21(3,4)23)12-26-20-14-5-6-19(22)27-17(14)11-16-15(20)8-10-24-16/h5-6,8,10-11,13,18,23H,7,9,12H2,1-4H3/t18-/m1/s1 |
Clé InChI |
OKTHWNGYYPORFX-GOSISDBHSA-N |
SMILES isomérique |
CC(C)CCO[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES canonique |
CC(C)CCOC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

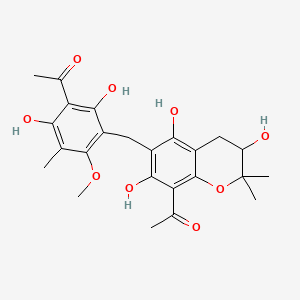

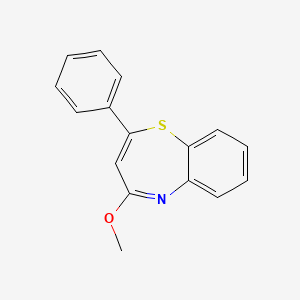
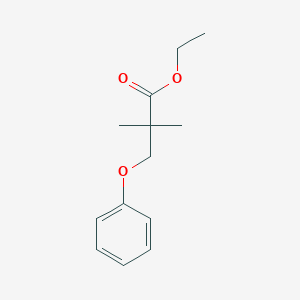
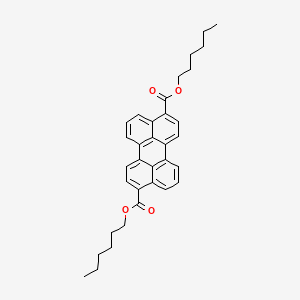
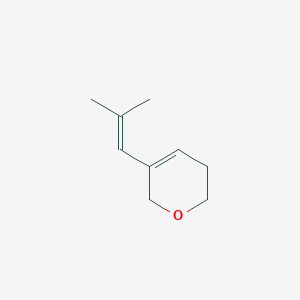
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
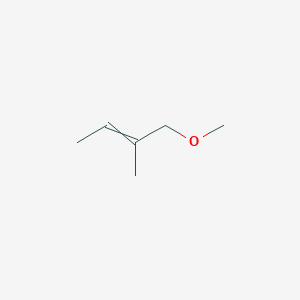
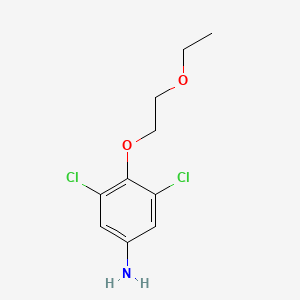
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
